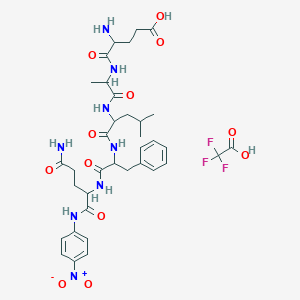![molecular formula C7H6N4O3 B12102764 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its fused imidazo and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyrazine core, followed by nitration and methoxylation steps.
-
Formation of the Imidazo[1,2-a]pyrazine Core:
Starting Materials: 2-aminopyrazine and glyoxal.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, at elevated temperatures to facilitate cyclization.
-
Nitration:
Reagents: Nitric acid and sulfuric acid.
Conditions: The nitration is performed at low temperatures to control the reaction and prevent over-nitration.
-
Methoxylation:
Reagents: Methanol and a base such as sodium methoxide.
Conditions: The reaction is typically conducted at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Typically performed in aqueous or organic solvents at moderate temperatures.
Products: Oxidized derivatives, which may include nitro group transformations.
-
Reduction:
Reagents: Sodium borohydride or catalytic hydrogenation.
Conditions: Conducted under mild conditions to selectively reduce the nitro group.
Products: Amino derivatives of the compound.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform with UV light.
Major Products:
Oxidation: Nitro-oxidized derivatives.
Reduction: Aminoimidazo[1,2-a]pyrazine.
Substitution: Halogenated imidazo[1,2-a]pyrazine.
Scientific Research Applications
8-Methoxy-3-nitroimidazo[1,2-a]pyrazine has diverse applications in scientific research:
Chemistry:
- Used as a building block for synthesizing more complex heterocyclic compounds.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent for treating infections and certain cancers.
- Used in drug discovery and development for its unique pharmacophore.
Industry:
- Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in DNA replication and repair, such as topoisomerases.
Pathways: The compound may inhibit enzyme activity, leading to the disruption of DNA synthesis and cell division.
Effects: This inhibition can result in antimicrobial or anticancer effects, depending on the biological context.
Comparison with Similar Compounds
8-Methoxy-3-nitroimidazo[1,2-a]pyridine: Similar structure but different ring system.
3-Nitroimidazo[1,2-a]pyrazine: Lacks the methoxy group, affecting its reactivity and applications.
8-Methoxyimidazo[1,2-a]pyrazine: Lacks the nitro group, altering its chemical properties and biological activity.
Uniqueness:
- The presence of both methoxy and nitro groups in 8-Methoxy-3-nitroimidazo[1,2-a]pyrazine provides a unique combination of electronic effects, enhancing its reactivity and potential applications in various fields.
Properties
IUPAC Name |
8-methoxy-3-nitroimidazo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-14-7-6-9-4-5(11(12)13)10(6)3-2-8-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCXTVVGOGFVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)


![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)



![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)





